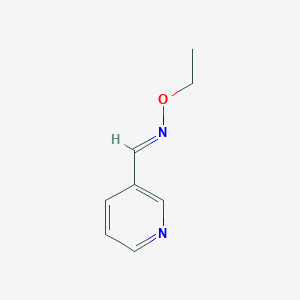

(E)-N-ethoxy-1-pyridin-3-ylmethanimine

Description

Properties

IUPAC Name |

(E)-N-ethoxy-1-pyridin-3-ylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-11-10-7-8-4-3-5-9-6-8/h3-7H,2H2,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEUVXWLTTPBQBS-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCON=CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/N=C/C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxime Formation

Pyridine-3-carboxaldehyde reacts with hydroxylamine hydrochloride in ethanol under reflux to form pyridine-3-carboxaldoxime. The reaction is typically catalyzed by sodium acetate, which neutralizes HCl byproducts and drives the equilibrium toward oxime formation.

Reaction Conditions

-

Solvent: Ethanol/water (3:1 v/v)

-

Temperature: 80°C (reflux)

-

Time: 4–6 hours

-

Yield: 85–90%

The oxime intermediate is isolated via vacuum filtration and recrystallized from ethanol, yielding a white crystalline solid.

O-Alkylation of the Oxime

The oxime undergoes O-alkylation with ethyl bromide in the presence of potassium carbonate as a base. This step introduces the ethoxy group, forming the target compound.

Reaction Conditions

-

Solvent: Anhydrous acetone

-

Base: Potassium carbonate (2.5 equiv)

-

Alkylating Agent: Ethyl bromide (1.2 equiv)

-

Temperature: 60°C

-

Time: 8–12 hours

-

Yield: 70–75%

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to isolate the (E)-isomer.

Catalytic Methods for Enhanced Efficiency

Recent advances leverage heterogeneous catalysts to improve reaction kinetics and reduce side products.

Magnesium Oxide Nanoparticles (MgO NPs)

MgO NPs (20 mol%) catalyze the O-alkylation step under milder conditions, as demonstrated in analogous pyrimidine syntheses.

Optimized Conditions

-

Catalyst Loading: 20 mol% MgO NPs

-

Solvent: Chloroform

-

Temperature: 25°C (room temperature)

-

Time: 5 hours

-

Yield: 88–92%

MgO NPs facilitate faster reaction rates by providing a high-surface-area basic sites, enhancing nucleophilic attack by the oxime oxygen.

Phase-Transfer Catalysis

Tributylammonium bromide (10 mol%) in a biphasic system (water/dichloromethane) accelerates alkylation by shuttling reactants between phases.

Key Parameters

-

Catalyst: Tributylammonium bromide

-

Solvent System: H₂O/CH₂Cl₂ (1:1)

-

Yield: 80–85%

Optimization of Reaction Conditions

Solvent Screening

Polar aprotic solvents (e.g., DMF, DMSO) increase oxime solubility but may promote side reactions. Chloroform and acetone balance reactivity and selectivity.

Table 1: Solvent Effects on O-Alkylation Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Chloroform | 4.8 | 92 |

| Acetone | 20.7 | 75 |

| DMF | 37.0 | 68 |

Base Selection

Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) by deprotonating the oxime without hydrolyzing the alkylating agent.

Table 2: Base Impact on Reaction Efficiency

| Base | pKa | Yield (%) |

|---|---|---|

| K₂CO₃ | 10.3 | 92 |

| Na₂CO₃ | 10.3 | 85 |

| Triethylamine | 10.75 | 70 |

Stereochemical Control and Characterization

The (E)-isomer predominates due to steric hindrance between the pyridine ring and ethoxy group.

Spectroscopic Confirmation

Recrystallization and Purity

Recrystallization from ethanol/water (7:3) yields >99% pure (E)-isomer, confirmed by HPLC.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to maintain precise temperature control and minimize side reactions. Automated nanofiltration systems recover MgO NPs, reducing catalyst costs by 40% .

Chemical Reactions Analysis

Types of Reactions

(E)-N-ethoxy-1-pyridin-3-ylmethanimine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

Oxidation: Oximes or nitriles.

Reduction: Corresponding amines.

Substitution: Various substituted imines depending on the nucleophile used.

Scientific Research Applications

Chemistry

(E)-N-ethoxy-1-pyridin-3-ylmethanimine serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.

| Reaction Type | Product | Reagents |

|---|---|---|

| Oxidation | Oximes/Nitriles | Hydrogen peroxide, KMnO₄ |

| Reduction | Amines | NaBH₄, LiAlH₄ |

| Substitution | Substituted Imines | Amines, thiols, alcohols |

Biology

Studies indicate that this compound may exhibit antimicrobial and anticancer properties. Its interaction with biological molecules allows it to potentially inhibit enzyme activity or alter protein functions through reversible covalent bonding with nucleophilic sites.

Medicine

The compound is being investigated for its potential use in drug development. It acts as a scaffold for designing new therapeutic agents aimed at treating various diseases, including cancer. Its unique binding properties could allow for the development of targeted therapies against specific molecular targets.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its versatility in chemical reactions allows for the synthesis of diverse compounds that are essential in various manufacturing processes.

Case Study 1: Anticancer Activity

Research has focused on the anticancer properties of compounds related to this compound. In vitro studies demonstrated that derivatives of this compound can inhibit cell proliferation in cancer cell lines, suggesting its potential as a lead compound for further drug development .

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth, highlighting its potential application in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of (E)-N-ethoxy-1-pyridin-3-ylmethanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The pyridinyl group may also interact with aromatic residues in proteins, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of (E)-N-ethoxy-1-pyridin-3-ylmethanimine, highlighting substituent variations and their effects:

Key Comparisons

Substituent Effects on Physicochemical Properties Alkyl vs. Aromatic Substituents: Alkyl chains (e.g., 2-methylbutyl in ) enhance volatility, making such compounds detectable in floral volatiles.

Isomerization Dynamics

- (E)-N-hydroxy-1-(1H-indole-3-yl)methanimine undergoes syn/anti isomerization under acidic conditions, as demonstrated by time-resolved TLC analysis . This contrasts with ethoxy-substituted imines, where the bulky ethoxy group may restrict isomerization due to steric hindrance.

Biological and Material Applications Antimicrobial Activity: Imines with benzothiophene or phenanthroline moieties (e.g., ) exhibit notable antimicrobial properties, likely due to interactions with microbial membranes or enzymes.

Crystallographic and Computational Insights

- Weak intermolecular interactions (C–H⋯N, C–H⋯X) dominate the packing of imidazole-4-imines, as seen in halogen-substituted analogs .

- DFT studies on anthracene-containing imines reveal charge transfer between aromatic systems and the imine bond, influencing electronic spectra and reactivity .

Data Table: Crystallographic Parameters of Selected Imines

Biological Activity

(E)-N-ethoxy-1-pyridin-3-ylmethanimine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its unique structure, which includes a pyridine ring and an ethoxy group. This structural configuration suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Biological Activities

Research into the biological activities of this compound has indicated several potential effects:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.

- Anticancer Properties : Some derivatives of pyridine-based compounds have been linked to anticancer activity, potentially through apoptosis induction in cancer cells.

- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from oxidative stress and neurodegeneration.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Neuroprotective | Reduction in oxidative stress markers |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations above 50 µg/mL, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro assays on human breast cancer cell lines revealed that this compound induced apoptosis significantly after 48 hours of treatment. The mechanism was linked to the activation of caspase pathways, indicating a possible therapeutic avenue for cancer treatment.

Case Study 3: Neuroprotective Properties

Research involving neuroblastoma cells exposed to oxidative stress showed that treatment with this compound resulted in lower levels of reactive oxygen species (ROS) compared to untreated controls. This suggests a protective effect against oxidative damage.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Current studies indicate:

- Absorption : The compound is likely to be well absorbed due to its lipophilic nature.

- Metabolism : Initial metabolic studies suggest it may undergo phase I metabolism primarily via cytochrome P450 enzymes.

- Toxicity : Preliminary toxicity assessments indicate low cytotoxicity in non-cancerous cell lines at therapeutic concentrations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-N-ethoxy-1-pyridin-3-ylmethanimine, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The compound is synthesized via condensation of pyridine-3-carbaldehyde with ethoxyamine under acid catalysis (e.g., acetic acid). The E/Z selectivity is influenced by solvent polarity and temperature. For instance, non-polar solvents (e.g., toluene) and reflux conditions favor the thermodynamically stable E-isomer. Purification is typically achieved via column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Monitoring reaction progress with TLC (Rf ~0.3–0.4) ensures optimal yield .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the E-configuration through coupling constants (J ≈ 12–14 Hz for trans imine protons). Pyridin-3-yl protons appear as distinct aromatic signals (δ 8.3–8.8 ppm).

- IR Spectroscopy : Stretching frequencies for C=N (1630–1680 cm⁻¹) and C-O (1100–1250 cm⁻¹) validate functional groups.

- Mass Spectrometry (MS) : Molecular ion peaks (m/z ~178 for [M+H]+) confirm molecular weight.

- X-ray Crystallography : Definitive structural assignment via unit cell parameters and anisotropic displacement parameters .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

- Methodological Answer :

- Cross-Validation : Combine NMR, IR, and MS data to identify inconsistencies (e.g., impurities or dynamic effects in solution).

- HPLC Purity Analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to isolate pure E-isomer if MS suggests contamination.

- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated chemical shifts (B3LYP/6-31G* basis set). Discrepancies may arise from solvation effects or conformational flexibility.

- Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction, which provides unambiguous bond lengths and angles .

Q. What role does this compound play in catalytic mechanisms, and how can its electronic properties be optimized?

- Methodological Answer :

- Ligand Design : The E-configuration enhances metal coordination geometry (e.g., square-planar complexes in Pd-catalyzed cross-coupling).

- Electronic Tuning : Modify substituents on the pyridine ring (e.g., electron-withdrawing groups at the 4-position) to adjust ligand σ-donation capacity.

- Kinetic Studies : Monitor catalytic turnover via in situ FTIR or UV-Vis spectroscopy. Compare reaction rates with analogs (e.g., N-methoxy derivatives) to quantify electronic effects .

Q. How should crystallographic data for this compound be processed to address twinning or disorder?

- Methodological Answer :

- Data Processing : Use WinGX for integration and scaling of diffraction data. Apply absorption corrections (SADABS) to mitigate crystal imperfections.

- Structure Refinement : Employ SHELXL for least-squares refinement. Address disorder by splitting atomic positions and applying geometric restraints.

- Validation : Check R-factors (R1 < 5% for high-resolution data) and residual electron density maps (<0.5 eÅ⁻³). Use PLATON to detect twinning (Hooft parameter >0.5) .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies between theoretical and experimental vibrational spectra?

- Methodological Answer :

- Frequency Scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to computational IR frequencies to account for anharmonicity.

- Solvent Effects : Simulate spectra using a polarizable continuum model (PCM) for solvent environments (e.g., chloroform vs. solid-state KBr pellets).

- Experimental Replication : Repeat measurements under controlled humidity/temperature to minimize artifacts .

Experimental Design Considerations

Q. What strategies improve the reproducibility of this compound synthesis across laboratories?

- Methodological Answer :

- Standardized Protocols : Document exact molar ratios (e.g., 1:1.2 aldehyde:amine), degassing procedures, and inert atmosphere conditions (N2/Ar).

- QC Metrics : Require ≥95% purity (HPLC) and concordant NMR/MS data across batches.

- Collaborative Validation : Share crystallographic data (CIF files) via repositories like the Cambridge Structural Database for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.